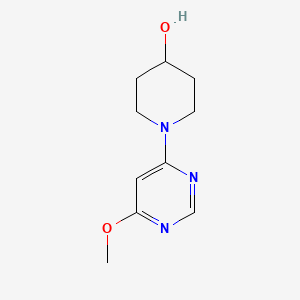
1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives, through nucleophilic aromatic substitution reactions, exhibit a wide range of chemical reactivities. The study by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds in benzene suggests potential applications in synthetic chemistry, particularly in the modification of aromatic compounds for various purposes, including drug synthesis and material science (Pietra & Vitali, 1972).
Biological Activities of Piper Species
Piper species, known for their aromatic properties and presence in traditional medicine, contain compounds with significant biological effects on human health. The comprehensive review by Salehi et al. (2019) on Piper species underscores the therapeutic and preventive potential against several chronic disorders, suggesting that piperidine derivatives like "1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol" could possess similar biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties (Salehi et al., 2019).
Antimicrobial and Anti-Corrosion Applications
Benzofuran derivatives, closely related to piperidine structures, have been highlighted for their antimicrobial properties and potential as corrosion inhibitors. The review on quinoline and its derivatives as corrosion inhibitors by Verma, Quraishi, and Ebenso (2020) points to the application of such compounds in protecting metals against corrosion, which could extend to "this compound" derivatives (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine and its derivatives are renowned for their extensive therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The patent review by Rathi et al. (2016) on piperazine derivatives emphasizes the scaffold's versatility in drug design, suggesting potential areas of application for "this compound" in developing new therapeutic agents (Rathi et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This blockade can potentially slow the progression of HIV-1 infection and improve response to treatment .
Propriétés
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10-6-9(11-7-12-10)13-4-2-8(14)3-5-13/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNRHNBSRAOGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671590 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-27-6 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





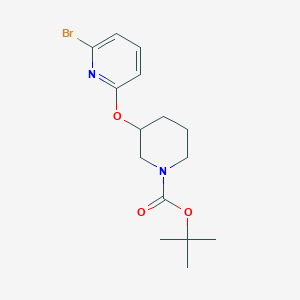
![[1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500593.png)
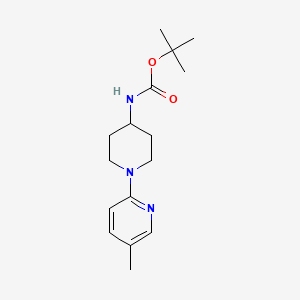

![methyl 7-nitro-5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B1500599.png)
![4-chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1500600.png)
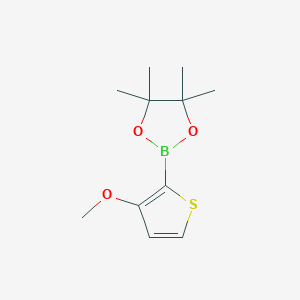
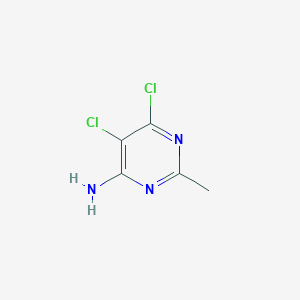

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-8-carbonitrile hydrochloride](/img/structure/B1500612.png)
![2-Cyclopropyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1500613.png)
![8-Methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1500615.png)